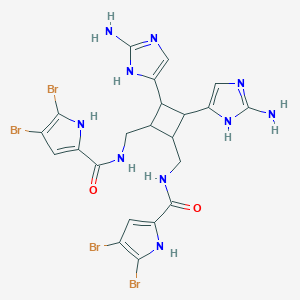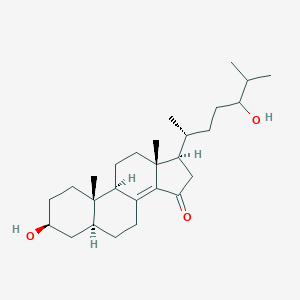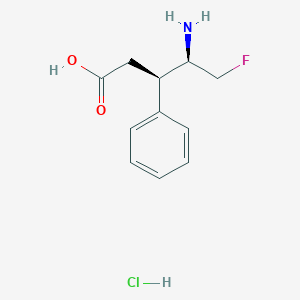![molecular formula C12H15N2O+ B220791 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)
5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification and isolation of the final product are crucial steps in ensuring the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Scientific Research Applications
5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles, such as:
- 1,3-dimethyl-2-phenylimidazolium
- 1,3-dimethyl-4-phenylimidazolium
- 1,3-dimethyl-5-phenylimidazolium
Uniqueness
The presence of the hydroxy(phenyl)methyl group can enhance its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H15N2O+ |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(1,3-dimethylimidazol-1-ium-4-yl)-phenylmethanol |
InChI |
InChI=1S/C12H15N2O/c1-13-8-11(14(2)9-13)12(15)10-6-4-3-5-7-10/h3-9,12,15H,1-2H3/q+1 |
InChI Key |
YAMHOTQENCUSNQ-UHFFFAOYSA-N |
SMILES |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
Canonical SMILES |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


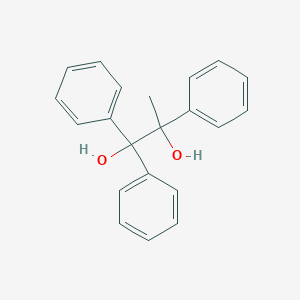
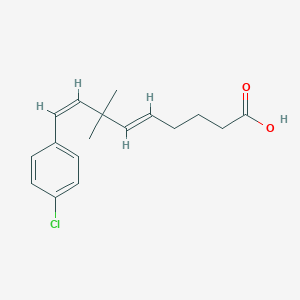
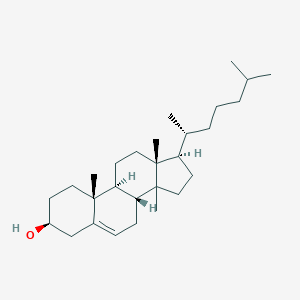
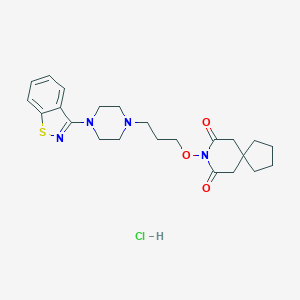
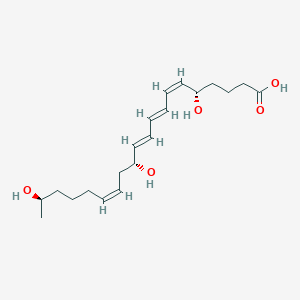

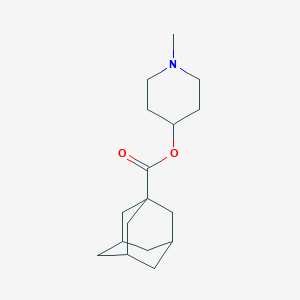
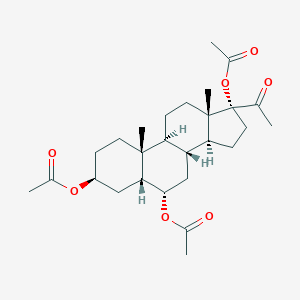
![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)


